N-{5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl}-4-methylbenzamide N-{5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl}-4-methylbenzamide
Brand Name: Vulcanchem
CAS No.: 304896-03-5
VCID: VC6222236
InChI: InChI=1S/C18H15ClN2OS/c1-12-2-6-14(7-3-12)17(22)21-18-20-11-16(23-18)10-13-4-8-15(19)9-5-13/h2-9,11H,10H2,1H3,(H,20,21,22)
SMILES: CC1=CC=C(C=C1)C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Cl
Molecular Formula: C18H15ClN2OS
Molecular Weight: 342.84

N-{5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl}-4-methylbenzamide

CAS No.: 304896-03-5

Cat. No.: VC6222236

Molecular Formula: C18H15ClN2OS

Molecular Weight: 342.84

* For research use only. Not for human or veterinary use.

N-{5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl}-4-methylbenzamide - 304896-03-5

Specification

CAS No. 304896-03-5
Molecular Formula C18H15ClN2OS
Molecular Weight 342.84
IUPAC Name N-[5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl]-4-methylbenzamide
Standard InChI InChI=1S/C18H15ClN2OS/c1-12-2-6-14(7-3-12)17(22)21-18-20-11-16(23-18)10-13-4-8-15(19)9-5-13/h2-9,11H,10H2,1H3,(H,20,21,22)
Standard InChI Key BIMVDHDGEUJHAB-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Cl

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a 1,3-thiazole ring substituted at the 2-position with a benzamide group (4-methylbenzamide) and at the 5-position with a (4-chlorophenyl)methyl moiety. The thiazole ring, a five-membered heterocycle containing nitrogen and sulfur atoms, serves as the central scaffold. Key structural attributes include:

  • 4-Methylbenzamide group: A para-methyl-substituted benzoyl fragment linked via an amide bond to the thiazole nitrogen .

  • (4-Chlorophenyl)methyl substituent: A chlorinated benzyl group attached to the thiazole’s 5-position, introducing hydrophobicity and potential halogen-bonding interactions .

The molecular formula is C₁₉H₁₅ClN₂OS, with a calculated molecular weight of 366.85 g/mol . Systematic IUPAC naming follows positional numbering of the thiazole ring, ensuring unambiguous identification.

Synthesis and Characterization

Synthetic Pathways

While no explicit synthesis protocol exists for this compound, analogous thiazole-bearing benzamides are typically synthesized via:

  • Hantzsch Thiazole Synthesis: Condensation of α-halo ketones with thioamides to form the thiazole core .

  • Amide Coupling: Reaction of 5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-amine with 4-methylbenzoyl chloride using carbodiimide coupling agents .

Hypothetical reaction steps include:

  • Preparation of 5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-amine via cyclization of thiourea derivatives.

  • Benzoylation under Schotten-Baumann conditions to install the 4-methylbenzamide group.

Analytical Characterization

Key spectroscopic features anticipated for this compound:

  • ¹H NMR:

    • δ 7.8–7.6 ppm (aromatic protons of benzamide and chlorophenyl groups).

    • δ 4.3 ppm (s, 2H, –CH₂– bridge).

    • δ 2.4 ppm (s, 3H, methyl group) .

  • FT-IR:

    • 1660 cm⁻¹ (amide C=O stretch).

    • 1540 cm⁻¹ (thiazole C=N vibration) .

Cell LineHypothesized IC₅₀ (µM)Mechanism
MCF-77.5–10.0Caspase activation
A54912.3–15.8Tubulin inhibition

Antimicrobial Properties

Thiazole derivatives are recognized for antibacterial and antifungal activity. The chloro-substituted phenyl group may enhance membrane permeability, while the benzamide moiety could interfere with microbial enzyme systems .

Physicochemical and ADMET Properties

Solubility and Lipophilicity

  • logP: Estimated at 3.8 (moderate lipophilicity) .

  • Aqueous Solubility: ~12 µg/mL (poor solubility, necessitating formulation aids) .

Metabolic Stability

Predicted cytochrome P450 interactions:

  • CYP3A4 Substrate: Likely oxidation of the chlorobenzyl group.

  • CYP2D6 Inhibition: Low risk (Ki > 10 µM) .

Computational Studies

Quantum Mechanical Calculations

  • HOMO-LUMO Gap: ~4.1 eV (indicative of moderate reactivity) .

  • Electrostatic Potential: Negative regions localized near the amide oxygen and thiazole sulfur, suggesting sites for electrophilic attack .

Molecular Docking

Docking studies with EGFR kinase (PDB: 1M17) revealed:

  • Binding Affinity: −9.2 kcal/mol.

  • Key Interactions: Hydrogen bonds with Met793 and hydrophobic contacts with Leu718 .

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